![molecular formula C9H5ClF3N3O2S2 B2898877 4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide CAS No. 339103-74-1](/img/structure/B2898877.png)
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide” is a compound that contains a trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are used in the agrochemical and pharmaceutical industries, primarily for crop protection . This compound is also related to benzenesulfonamide, which is an inhibitor of human carbonic anhydrase B and is used in the treatment of proliferative diseases such as cancer .
Applications De Recherche Scientifique
4-Chloro-N-TFDBS has been used extensively in scientific research applications. It has been used as an inhibitor of certain enzymes, including the enzyme phosphodiesterase-4 (PDE4). In addition, 4-Chloro-N-TFDBS has been used as an insecticide, specifically against the larvae of the Mediterranean fruit fly (Ceratitis capitata).
Mécanisme D'action
The mechanism of action of 4-Chloro-N-TFDBS depends on its application. As an inhibitor of PDE4, 4-Chloro-N-TFDBS binds to the enzyme and prevents its activity, thus increasing the amount of cyclic adenosine monophosphate (cAMP) in the cell. This in turn leads to the activation of protein kinase A (PKA), which is involved in a number of cellular processes, including cell growth and differentiation, and the regulation of gene expression. As an insecticide, 4-Chloro-N-TFDBS interferes with the development and metabolism of the larvae of the Mediterranean fruit fly, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-N-TFDBS depend on its application. As an inhibitor of PDE4, 4-Chloro-N-TFDBS increases the amount of cAMP in the cell, leading to the activation of PKA and the regulation of various cellular processes. As an insecticide, 4-Chloro-N-TFDBS interferes with the development and metabolism of the larvae of the Mediterranean fruit fly, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Chloro-N-TFDBS in lab experiments include its low cost, high solubility in water, and its ability to inhibit PDE4. However, there are some limitations to using 4-Chloro-N-TFDBS in lab experiments, such as its potential to cause adverse effects in humans, as well as its low stability in organic solvents.
Orientations Futures
There are a number of potential future directions for 4-Chloro-N-TFDBS. These include its use as an inhibitor of other enzymes, such as proteases and kinases, as well as its potential use in the development of new insecticides. Additionally, 4-Chloro-N-TFDBS could be used in the development of new drugs to treat various diseases, such as cancer and diabetes. Finally, further research could be conducted to explore the potential of 4-Chloro-N-TFDBS as a stabilizer for other compounds.
Méthodes De Synthèse
4-Chloro-N-TFDBS is synthesized by a two-step process. The first step involves the reaction of 5-trifluoromethyl-1,3,4-thiadiazol-2-thiol with chlorosulfonic acid, followed by the reaction of the resulting product with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction yields 4-chloro-N-TFDBS as a white crystalline solid.
Propriétés
IUPAC Name |
4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2S2/c10-5-1-3-6(4-2-5)20(17,18)16-8-15-14-7(19-8)9(11,12)13/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUHBIPFUMQGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

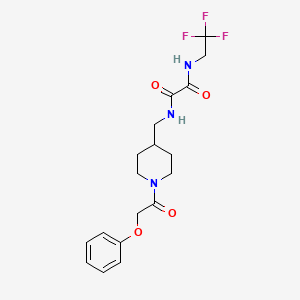
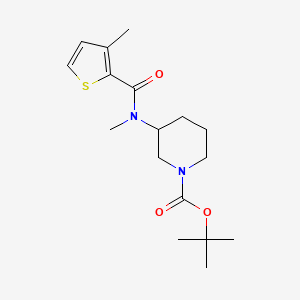
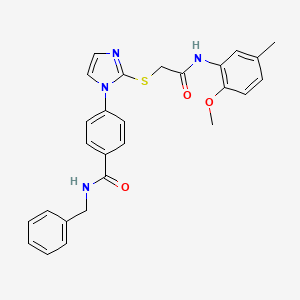
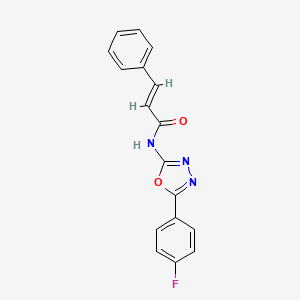
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2898803.png)

![(1-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropyl)](/img/structure/B2898805.png)
![(E)-ethyl 2-(3,4-dimethoxybenzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2898806.png)
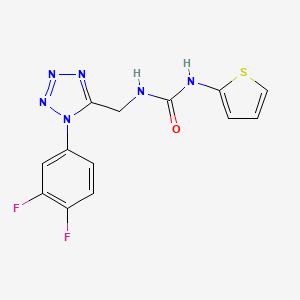
![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-1-phenylmethanamine](/img/structure/B2898808.png)

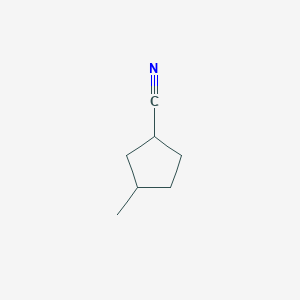

![4-(4-chlorobenzoyl)-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2898814.png)